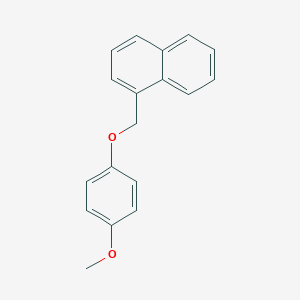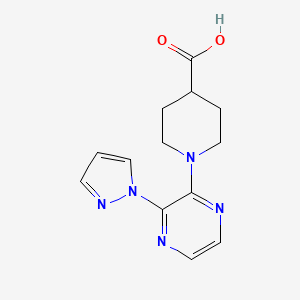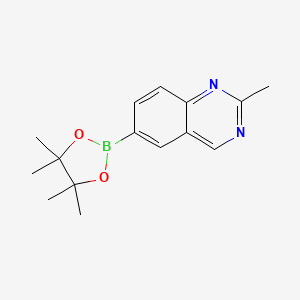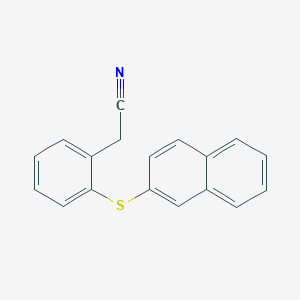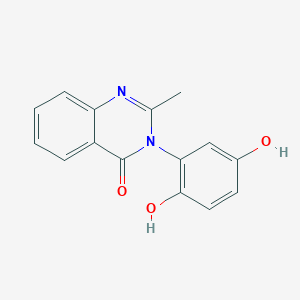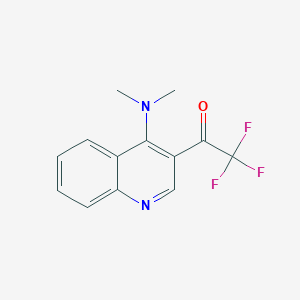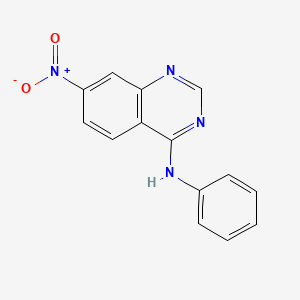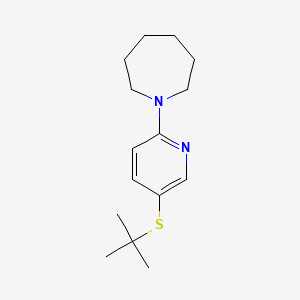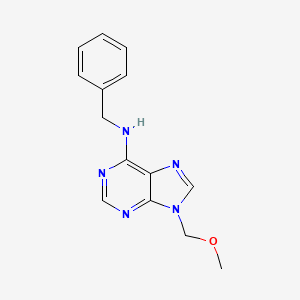
N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine typically involves the modification of adenine at the N9 position. The process begins with the selection of adenine as the nucleobase foundation, which is then modified by introducing a benzyl group and a methoxymethyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and reaction time, followed by purification techniques such as crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Benzyl-9-(methoxymethyl)-9H-purin-6-oxide, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and as a probe for studying nucleic acid interactions.
Medicine: Explored for its antiviral, anticancer, and neuroprotective properties. It may interfere with DNA and RNA processes, making it a candidate for targeting viral replication mechanisms or cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound may inhibit or modulate the activity of specific enzymes involved in cellular processes, leading to its observed biological effects. The pathways involved include DNA and RNA synthesis, cellular metabolism, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine: A synthetic adenine derivative with a unique tetrahydro-2H-pyran ring, known for its antiviral and anticancer properties.
6-Benzylamino-9-(2-tetrahydropyranyl)-9H-purine: Another adenine derivative used in plant cell culture and known for its growth-promoting effects.
Uniqueness
N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its methoxymethyl group enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
2879-13-2 |
|---|---|
Formule moléculaire |
C14H15N5O |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
N-benzyl-9-(methoxymethyl)purin-6-amine |
InChI |
InChI=1S/C14H15N5O/c1-20-10-19-9-18-12-13(16-8-17-14(12)19)15-7-11-5-3-2-4-6-11/h2-6,8-9H,7,10H2,1H3,(H,15,16,17) |
Clé InChI |
RMJWOOKGEDJXJY-UHFFFAOYSA-N |
SMILES canonique |
COCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



